molecular formula C22H23ClN4O2 B11309072 N-(4-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(4-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11309072
M. Wt: 410.9 g/mol
InChI Key: IWAWGFYLGAQNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a 4-chlorophenyl group, and a 3-ethoxyquinoxalin-2-yl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through nucleophilic aromatic substitution reactions.

    Attachment of the 3-Ethoxyquinoxalin-2-yl Group: This step involves the formation of a quinoxaline ring, followed by ethoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(2-quinoxalinyl)piperidine-3-carboxamide
  • N-(4-chlorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide

Uniqueness

N-(4-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the presence of the 3-ethoxyquinoxalin-2-yl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C22H23ClN4O2

Molecular Weight

410.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H23ClN4O2/c1-2-29-22-20(25-18-7-3-4-8-19(18)26-22)27-13-5-6-15(14-27)21(28)24-17-11-9-16(23)10-12-17/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,24,28)

InChI Key

IWAWGFYLGAQNJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.